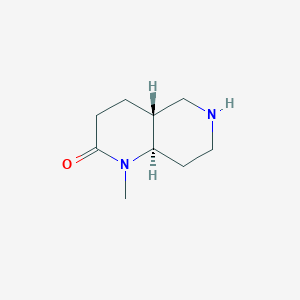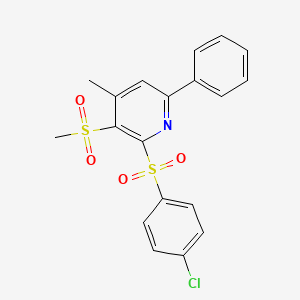![molecular formula C28H20N2O4 B3013207 3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one CAS No. 861206-52-2](/img/structure/B3013207.png)
3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one" is a complex molecule that appears to be related to the benzofuran and carbolin families. Benzofurans are oxygen-containing heterocycles that have been studied for various biological activities, including antimicrobial properties . Carbolines, on the other hand, are nitrogen-containing heterocycles that have been explored for their potential in synthesizing complex molecular structures, such as in the intramolecular Heck reaction .
Synthesis Analysis
The synthesis of related benzofuran derivatives often involves cyclocondensation reactions, as seen in the creation of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives . Similarly, the synthesis of carbolines can be achieved through intramolecular Heck reactions, as demonstrated in the one-pot synthesis of 3,4-benzo[c]-β-carbolines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives often includes planar rings that can be almost perpendicular to each other, as observed in the crystal structures of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates . This perpendicular conformation is crucial for the molecule's interactions and could be a feature in the molecular structure of "this compound".
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions, including decyclization when reacted with secondary amines . The compound may also undergo similar reactions, which could be useful in further functionalizing the molecule or in the synthesis of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their intermolecular interactions, such as hydrogen bonding and C—H⋯π interactions . These interactions can lead to the formation of dimers and affect the compound's solubility and stability. The antioxidant properties of benzofuran derivatives have also been evaluated, with some compounds showing significant radical scavenging potency . These properties are important for the potential application of "this compound" in medicinal chemistry.
Scientific Research Applications
Antimalarial Properties
The tetrahydro-β-carboline scaffold, a structural component of the compound , has shown promise in antimalarial research. Specifically, enantiopure benzofuran-2-carboxamides derived from 1-aryltetrahydro-β-carbolines, including compounds with benzofuran moieties, have demonstrated significant in vitro efficacy against Plasmodium falciparum. This indicates a potential application of this compound or its derivatives in developing antimalarial agents (Almolhim et al., 2022).
Chemical Synthesis and Rearrangements
Studies on substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides have revealed interesting chemical properties and potential for synthesis of diverse compounds. These studies, focusing on rearrangement reactions, could be relevant for understanding the chemical behavior and synthesis possibilities of the compound (Váňa et al., 2012).
Antimicrobial Applications
Compounds integrating benzofuran moieties, similar to the one you're interested in, have been synthesized and evaluated for their antimicrobial properties. These include derivatives that have shown effectiveness against pathogenic bacteria, suggesting a potential application of the compound or its derivatives in antimicrobial therapies (Idrees et al., 2020).
Crystal Structure Analysis
Research into compounds with benzofuran moieties, including analyses of their crystal structures, has been conducted. These studies provide insights into the molecular structure and intermolecular interactions of such compounds, which are crucial for understanding the physical and chemical properties of the compound (Choi et al., 2008).
Enzyme Inhibition and Therapeutic Applications
Some benzofuran derivatives have shown inhibitory activities against human enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential therapeutic applications of the compound or its derivatives in treating conditions related to enzyme dysfunction (Luo et al., 2005).
properties
IUPAC Name |
(3Z)-3-[[1-(3-oxo-1H-2-benzofuran-1-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O4/c31-27-20-10-3-1-8-17(20)23(33-27)15-30-14-13-18-16-7-5-6-12-22(16)29-24(18)25(30)26-19-9-2-4-11-21(19)28(32)34-26/h1-12,15,25-26,29H,13-14H2/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCABLUGXOGQONP-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C=C6C7=CC=CC=C7C(=O)O6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)/C=C\6/C7=CC=CC=C7C(=O)O6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)
![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)


![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)
![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)
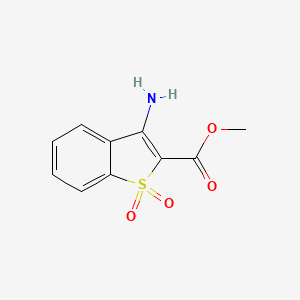
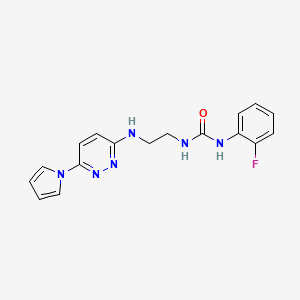
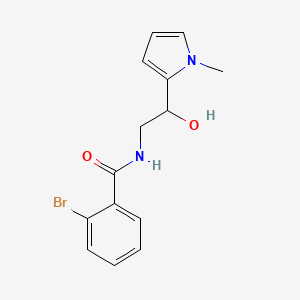
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)
